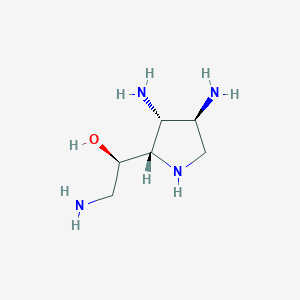
(R)-2-Amino-1-((2S,3R,4S)-3,4-diaminopyrrolidin-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-1-((2S,3R,4S)-3,4-diaminopyrrolidin-2-yl)ethanol is a chiral compound with significant importance in various fields of scientific research. This compound features a unique structure with multiple chiral centers, making it an interesting subject for stereochemical studies. Its applications span across chemistry, biology, medicine, and industry, where it is utilized for its specific biochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-1-((2S,3R,4S)-3,4-diaminopyrrolidin-2-yl)ethanol typically involves multi-step organic reactions. One common method includes the use of chiral starting materials and catalysts to ensure the correct stereochemistry is achieved. For example, the synthesis might start with a chiral amino alcohol, which undergoes a series of reactions including protection, functional group interconversion, and deprotection steps to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or engineered microorganisms to achieve high yields and enantiomeric purity. Metabolic engineering of Escherichia coli, for instance, has been employed to produce similar compounds by optimizing the metabolic pathways and using specific enzymes to catalyze the desired reactions .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-1-((2S,3R,4S)-3,4-diaminopyrrolidin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
®-2-Amino-1-((2S,3R,4S)-3,4-diaminopyrrolidin-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic effects, including its role in drug design and development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism by which ®-2-Amino-1-((2S,3R,4S)-3,4-diaminopyrrolidin-2-yl)ethanol exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, such as enzyme inhibition or activation, receptor binding, and signal transduction. The compound’s chiral nature allows it to fit into specific active sites of enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
(2S,3R,4S)-4-Hydroxyisoleucine: Another chiral amino alcohol with similar stereochemistry.
(2S,3R,4S)-3,4-Dihydroxyproline: A compound with similar functional groups but different biological activity.
Uniqueness
What sets ®-2-Amino-1-((2S,3R,4S)-3,4-diaminopyrrolidin-2-yl)ethanol apart is its specific combination of chiral centers and functional groups, which confer unique biochemical properties. This makes it particularly valuable in stereochemical studies and applications where precise molecular interactions are crucial .
Properties
Molecular Formula |
C6H16N4O |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
(1R)-2-amino-1-[(2S,3R,4S)-3,4-diaminopyrrolidin-2-yl]ethanol |
InChI |
InChI=1S/C6H16N4O/c7-1-4(11)6-5(9)3(8)2-10-6/h3-6,10-11H,1-2,7-9H2/t3-,4+,5+,6+/m0/s1 |
InChI Key |
WDXMODRDASMCRI-SLPGGIOYSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H](N1)[C@@H](CN)O)N)N |
Canonical SMILES |
C1C(C(C(N1)C(CN)O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decane-9-carboxylate hydrochloride](/img/structure/B15203845.png)
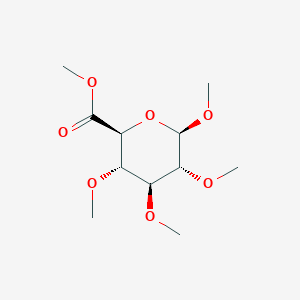


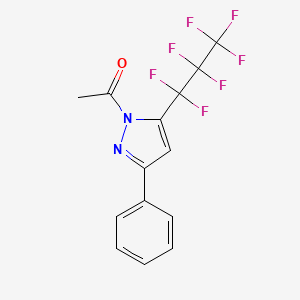

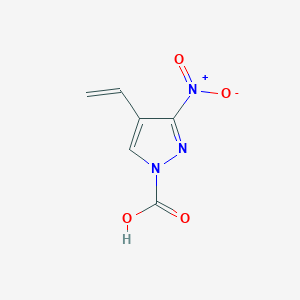
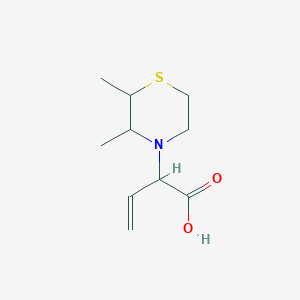
![1-(4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-yl) ethanone](/img/structure/B15203896.png)
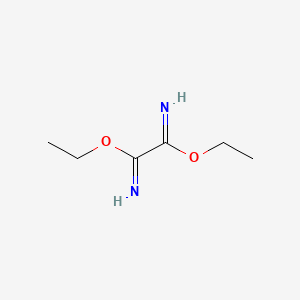
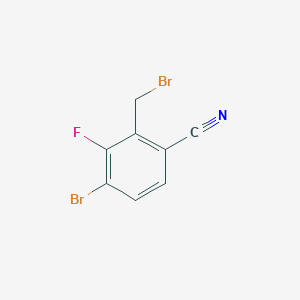
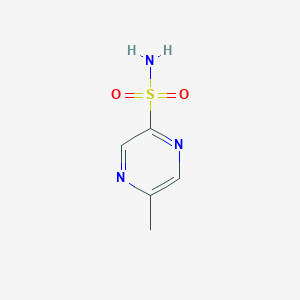
![7-(Methylthio)benzo[d]oxazol-2-amine](/img/structure/B15203920.png)
![[4-(5-Formyl-2-thienyl)phenyl]acetonitrile](/img/structure/B15203923.png)
